Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-
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Overview
Description
Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]- is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines with a variety of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]- typically involves the reaction of piperazine with isopropyl bromide to introduce the isopropyl group. This is followed by the acylation of the resulting compound with 2-oxo-1-pyrrolidineacetyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler compound with similar structural features but lacking the isopropyl and pyrrolidinylacetyl groups.
1-(2-Methoxyethyl)piperazine: Another derivative with different substituents, leading to distinct chemical properties.
Uniqueness
Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]- is unique due to its specific substituents, which confer unique chemical reactivity and potential applications. The presence of the isopropyl group and the pyrrolidinylacetyl moiety distinguishes it from other piperazine derivatives and contributes to its distinct biological and chemical properties.
Properties
CAS No. |
131027-88-8 |
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Molecular Formula |
C13H23N3O2 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-[2-oxo-2-(4-propan-2-ylpiperazin-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H23N3O2/c1-11(2)14-6-8-15(9-7-14)13(18)10-16-5-3-4-12(16)17/h11H,3-10H2,1-2H3 |
InChI Key |
VMLCGKCHBWFRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)CN2CCCC2=O |
Origin of Product |
United States |
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